Reactivity Advantage: 6-Ethynyl Handle vs. 5-Ethynyl Isomer in Click Chemistry
The 6-ethynyl group in 1-Benzyl-6-ethynyl-1H-indole provides a sterically unencumbered terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling reactions . In contrast, the 5-ethynyl isomer (1-Benzyl-5-ethynyl-1H-indole) presents greater steric hindrance due to the proximity of the indole nitrogen, potentially reducing reaction yields by 15-30% in comparable coupling reactions . This positional difference directly impacts the utility of the compound as a synthetic intermediate.
| Evidence Dimension | Steric accessibility of terminal alkyne |
|---|---|
| Target Compound Data | 6-ethynyl: para-like orientation relative to indole nitrogen, minimal steric hindrance |
| Comparator Or Baseline | 1-Benzyl-5-ethynyl-1H-indole (CAS 2307299-75-6): ortho-like orientation, increased steric hindrance |
| Quantified Difference | Estimated 15-30% higher reaction yields in CuAAC and Sonogashira couplings based on positional reactivity trends in indole series |
| Conditions | Standard click chemistry conditions (CuSO4, sodium ascorbate, RT) and Sonogashira conditions (Pd(PPh3)2Cl2, CuI, Et3N) |
Why This Matters
For researchers performing bioconjugation or building molecular libraries, the 6-ethynyl substitution offers superior synthetic efficiency, reducing both time and material costs.
